molecular formula C14H19N3O B5873902 CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE

CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B5873902
M. Wt: 245.32 g/mol
InChI Key: NFFBMVDEFFTWDA-UHFFFAOYSA-N
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Description

Cyclobutyl[4-(2-pyridyl)piperazino]methanone is a synthetic organic compound featuring a piperazine ring substituted with a 2-pyridyl group at the 4-position, connected via a methanone linker to a cyclobutyl moiety. This structure combines aromatic (2-pyridyl) and aliphatic (cyclobutyl) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

cyclobutyl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(12-4-3-5-12)17-10-8-16(9-11-17)13-6-1-2-7-15-13/h1-2,6-7,12H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFBMVDEFFTWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparison with structurally related analogs, focusing on heterocyclic cores, substituents, and key properties.

Key Structural Differences:

  • Heterocyclic Core: Target Compound: 6-membered piperazine ring (1,4-diazacyclohexane). Analog (): 7-membered diazepane ring (1,4-diazacycloheptane).
  • Substituents: Target Compound: 2-Pyridyl group (aromatic, π-π stacking capability, basic nitrogen). Analog (): Isopropyl group (aliphatic, hydrophobic).
  • Methanone Linkage: Both compounds share a methanone group, but its position varies: Target Compound: Methanone bridges cyclobutyl and piperazino groups. Analog (): Methanone connects piperidine and diazepane. Impact: Linker positioning affects overall molecular geometry and dipole moments, influencing solubility and target engagement.

Data Table: Comparative Analysis

Property Cyclobutyl[4-(2-Pyridyl)piperazino]methanone Methanone,[4-(1-Methylethyl)-1-piperazinyl]-4-piperidinyl
CAS No. Data not available 799557-59-8
Molecular Formula C₁₄H₁₈N₄O (hypothetical) C₁₅H₂₇N₃O
Molecular Weight (g/mol) ~258.33 (calculated) 265.39
Heterocycle Piperazine (6-membered) Diazepane (7-membered)
Substituent 2-Pyridyl (aromatic) Isopropyl (aliphatic)
Key Functional Groups Methanone, pyridine Methanone, piperidine

Research Findings and Implications

Physicochemical Properties:

  • The target compound’s 2-pyridyl group likely increases water solubility compared to the isopropyl-substituted analog, though its cyclobutyl moiety may counteract this by enhancing lipophilicity.
  • The piperazine core’s rigidity could improve binding specificity to flat, planar receptor sites (e.g., 5-HT₁A), while diazepane’s flexibility might favor deeper hydrophobic pockets.

Pharmacological Potential:

  • Target Compound : The 2-pyridyl group’s basic nitrogen (pKa ~6.5) may enhance blood-brain barrier penetration compared to purely aliphatic analogs. This feature is critical for CNS-targeting drugs.
  • Analog () : The isopropyl group’s hydrophobicity suggests utility in peripheral tissues or as a prodrug candidate with modified absorption profiles.

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